Cas no 19181-64-7 (6-methoxy-3H-quinazolin-4-one)
6-methoxy-3H-quinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxyquinazolin-4-ol
- 4(3H)-Quinazolinone,6-methoxy-
- 6-methoxy-1H-quinazolin-4-one
- 3,4-Dihydro-6-methoxy-4-chinazolon
- 4(3H)-Quinazolinone,6-methoxy
- 4-Hydroxy-6-methoxyquinazoline
- 6-Methoxy-3H-chinazolin-4-on
- 6-methoxy-3H-quinazolin-4-one
- 6-methoxy-4(3H)-quinazolinone
- 6-methoxyquinazolin-4(3H)-one
- 6-Methoxyquinazolin-4-one
- AR3623
- 6-METHOXY-4(1H)-QUINAZOLINONE
- 4(1H)-Quinazolinone, 6-methoxy-
- 6-METHOXY-1,4-DIHYDROQUINAZOLIN-4-ONE
- 6-methoxy-4-quinazolone
- 6-methoxyquinazoline-4-one
- 6-Methoxyquinazoline-4(3H)-one
- 6-METHOXY-4-QUINAZOLINONE
- NOFVNLZQAOGUIT-UHFFFAOYSA-N
- MFCD06657614
- DTXSID10444971
- J-518870
- AKOS006292960
- SCHEMBL1257333
- MB03481
- CS-0043715
- FT-0637805
- SY110909
- A813526
- DS-1764
- 19181-64-7
- EN300-130838
- AKOS015910885
- Z1198165600
- MFCD09910422
- DB-044775
-
- MDL: MFCD06657614
- Inchi: 1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
- InChI Key: NOFVNLZQAOGUIT-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C(NC=N2)=O)C=1
Computed Properties
- Exact Mass: 176.05900
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.7
- XLogP3: 0.7
Experimental Properties
- Color/Form: Solid
- Density: 1.32
- Melting Point: 242-243 ºC
- Boiling Point: 361.8°C at 760 mmHg
- Flash Point: 172.586 °C
- Refractive Index: 1.544
- PSA: 54.98000
- LogP: 0.93170
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
6-methoxy-3H-quinazolin-4-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
6-methoxy-3H-quinazolin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-methoxy-3H-quinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV566-250mg |
6-methoxy-3H-quinazolin-4-one |
19181-64-7 | 97% | 250mg |
452CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV566-50mg |
6-methoxy-3H-quinazolin-4-one |
19181-64-7 | 97% | 50mg |
119.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV566-1g |
6-methoxy-3H-quinazolin-4-one |
19181-64-7 | 97% | 1g |
1217.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M842335-250mg |
6-Methoxyquinazolin-4-ol |
19181-64-7 | 97% | 250mg |
355.50 | 2021-05-17 | |
| Fluorochem | 209714-250mg |
6-Methoxyquinazolin-4-ol |
19181-64-7 | 95% | 250mg |
£42.00 | 2022-03-01 | |
| Fluorochem | 209714-1g |
6-Methoxyquinazolin-4-ol |
19181-64-7 | 95% | 1g |
£106.00 | 2022-03-01 | |
| Fluorochem | 209714-5g |
6-Methoxyquinazolin-4-ol |
19181-64-7 | 95% | 5g |
£422.00 | 2022-03-01 | |
| TRC | M269553-100mg |
6-Methoxy-1,4-dihydroquinazolin-4-one |
19181-64-7 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269553-500mg |
6-Methoxy-1,4-dihydroquinazolin-4-one |
19181-64-7 | 500mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M269553-1g |
6-Methoxy-1,4-dihydroquinazolin-4-one |
19181-64-7 | 1g |
$ 320.00 | 2022-06-04 |
6-methoxy-3H-quinazolin-4-one Suppliers
6-methoxy-3H-quinazolin-4-one Related Literature
-
1. 166. Synthetic antimalarials. Part XVI. 4-Dialkylaminoalkylaminoquinazolines. Variation of substituents in the 6- and 7-positionsNorman B. Chapman,Geoffrey M. Gibson,Frederick G. Mann J. Chem. Soc. 1947 890
Additional information on 6-methoxy-3H-quinazolin-4-one
Introduction to 6-methoxy-3H-quinazolin-4-one (CAS No. 19181-64-7)
6-methoxy-3H-quinazolin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 19181-64-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and therapeutic potential. The presence of a methoxy group at the 6-position and the 3H and 4-one functionalities contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The quinazoline core is a prominent motif in many bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological effects including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. Among these derivatives, 6-methoxy-3H-quinazolin-4-one has been extensively studied for its potential applications in treating various diseases. Its structural framework allows for modifications at multiple positions, enabling the synthesis of analogs with enhanced or tailored biological activities.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their promising pharmacological profiles. 6-methoxy-3H-quinazolin-4-one has been investigated for its role in inhibiting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its ability to modulate kinases and other targets relevant to cancer progression. The methoxy group at the 6-position plays a crucial role in determining the compound's solubility, metabolic stability, and interaction with biological targets.
One of the most compelling aspects of 6-methoxy-3H-quinazolin-4-one is its versatility as a chemical scaffold. Researchers have leveraged this compound to develop novel inhibitors targeting diseases such as leukemia and breast cancer. The quinazoline ring system provides a stable core that can be functionalized to enhance binding affinity and selectivity. Additionally, the 4-one moiety introduces polarity and hydrogen bonding capabilities, which are essential for effective drug-receptor interactions.
The synthesis of 6-methoxy-3H-quinazolin-4-one typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the methoxy group at the 6-position can be achieved through nucleophilic aromatic substitution or other methylation techniques. The formation of the 3H and 4-one functionalities often requires cyclization reactions under controlled conditions. These synthetic pathways have been optimized to ensure high yields and purity, making the compound accessible for further pharmacological evaluation.
Recent advancements in computational chemistry have further accelerated the discovery process for quinazoline derivatives like 6-methoxy-3H-quinazolin-4-one. Molecular modeling techniques allow researchers to predict binding modes and interactions with biological targets with remarkable accuracy. This approach has enabled the rapid design of analogs with improved pharmacokinetic properties and reduced side effects. Such computational tools are indispensable in modern drug discovery pipelines.
The biological activity of 6-methoxy-3H-quinazolin-4-one has been explored across various disease models. In vitro studies have shown that this compound exhibits potent inhibitory effects on certain kinases associated with cancer cell proliferation. Additionally, preclinical trials have indicated its potential in reducing inflammation and modulating immune responses. These findings have positioned 6-methoxy-3H-quinazolin-4-one as a promising candidate for further development into therapeutic agents.
The structural features of 6-methoxy-3H-quinazolin-4-one also make it an attractive candidate for developing next-generation drugs. The presence of both hydrophobic and hydrophilic regions enhances its ability to cross cell membranes while maintaining stability in biological environments. This balance is critical for achieving optimal bioavailability and therapeutic efficacy. Furthermore, the compound's chemical diversity allows for extensive structural modifications, enabling researchers to fine-tune its properties for specific applications.
In conclusion, 6-methoxy-3H-quinazolin-4-one (CAS No. 19181-64-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities. Its role in modulating key disease pathways underscores its potential as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts in the coming years.
19181-64-7 (6-methoxy-3H-quinazolin-4-one) Related Products
- 16064-27-0(8-methoxy-3,4-dihydroquinazolin-4-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)